molecular formula C9H13N3O3S B2546250 4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 53554-96-4

4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2546250
CAS No.: 53554-96-4
M. Wt: 243.28
InChI Key: CDZVKMSWTZLDSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide is a chemical compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a hydrazinecarbonyl group attached to a benzenesulfonamide moiety, with two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide typically involves the reaction of N,N-dimethylbenzenesulfonamide with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(hydrazinecarbonyl)benzenesulfonamide
  • N,N-dimethylbenzenesulfonamide
  • 4-(hydrazinecarbonyl)-N-methylbenzenesulfonamide

Uniqueness

4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide is unique due to the presence of both hydrazinecarbonyl and N,N-dimethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-12(2)16(14,15)8-5-3-7(4-6-8)9(13)11-10/h3-6H,10H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZVKMSWTZLDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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